molecular formula C13H12N4O3 B14559843 2-Imino-1-methyl-6-(4-nitrophenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 62090-24-8

2-Imino-1-methyl-6-(4-nitrophenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B14559843
CAS No.: 62090-24-8
M. Wt: 272.26 g/mol
InChI Key: FIYWARGSTBQHPK-UHFFFAOYSA-N
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Description

2-Imino-1-methyl-6-(4-nitrophenyl)-1,2-dihydropyridine-3-carboxamide is a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-1-methyl-6-(4-nitrophenyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with methylamine and ethyl acetoacetate under basic conditions to form the intermediate. This intermediate is then cyclized and further reacted with appropriate reagents to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Imino-1-methyl-6-(4-nitrophenyl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine derivative .

Scientific Research Applications

2-Imino-1-methyl-6-(4-nitrophenyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiproliferative and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Imino-1-methyl-6-(4-nitrophenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-1-methyl-6-(4-nitrophenyl)-1,2-dihydropyridine-3-carboxamide is unique due to its specific structural features, such as the presence of both imino and nitrophenyl groups.

Properties

CAS No.

62090-24-8

Molecular Formula

C13H12N4O3

Molecular Weight

272.26 g/mol

IUPAC Name

2-imino-1-methyl-6-(4-nitrophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H12N4O3/c1-16-11(7-6-10(12(16)14)13(15)18)8-2-4-9(5-3-8)17(19)20/h2-7,14H,1H3,(H2,15,18)

InChI Key

FIYWARGSTBQHPK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C(C1=N)C(=O)N)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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